

Application Notes and Protocols for In Vivo Studies of Tanshinone IIA

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Compound of Interest

Compound Name: *Tanshinone IIA*

Cat. No.: B12393557

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These application notes provide detailed protocols and compiled data for researchers, scientists, and drug development professionals investigating the therapeutic potential of Tanshinone IIA in various disease models.

Cancer

Tanshinone IIA, a major lipophilic compound extracted from the root of *Salvia miltiorrhiza*, has demonstrated significant anti-tumor effects in various preclinical animal models. These models are crucial for evaluating its efficacy, understanding its mechanisms of action, and determining appropriate dosing for potential clinical applications.

Gastric Cancer Xenograft Model

Objective: To evaluate the in vivo anti-tumor activity of Tanshinone IIA on human gastric cancer.

Animal Model: Male BALB/c nude mice (6-8 weeks old).

Tumor Cell Line: SNU-638 or BGC-823 human gastric cancer cells.

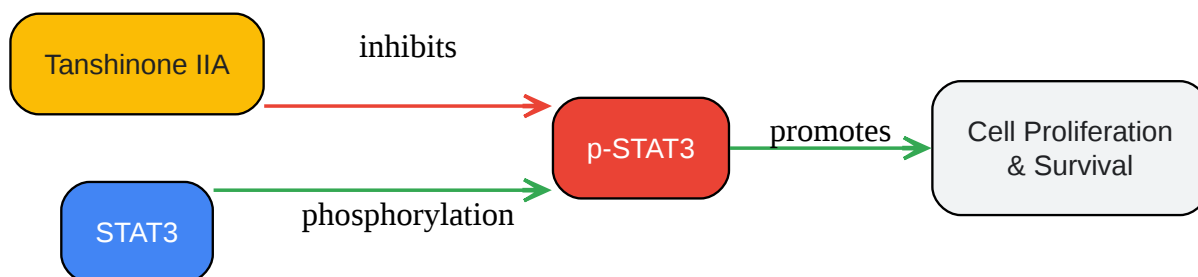
- Cell Culture:** Culture SNU-638 or BGC-823 cells in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- Tumor Inoculation:** Subcutaneously inject 5×10^6 cells suspended in 100 μ L of serum-free medium into the right flank of each mouse.

- Tumor Growth and Grouping: Allow tumors to grow to a palpable size (approximately 100 mm³). Randomly assign mice into control and treatment groups (n=6-10 per group).
- Tanshinone IIA Administration:
 - Preparation: Dissolve Tanshinone IIA in a vehicle such as saline or a solution containing DMSO and polyethylene glycol.
 - Dosage and Route: Administer Tanshinone IIA via intraperitoneal (i.p.) injection at doses of 12.5, 25, or 50 mg/kg, three times a week for 28 days.[\[1\]](#) The control group receives an equal volume of the vehicle.
- Monitoring:
 - Measure tumor volume every 3-4 days using a caliper (Volume = 0.5 × length × width²).
 - Monitor the body weight of the mice to assess toxicity.
- Endpoint and Sample Collection: At the end of the treatment period, sacrifice the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., Western blotting, immunohistochemistry).

Animal Model	Cell Line	Treatment Protocol	Outcome Measures	Results	Reference
BALB/c nude mice	SNU-638	25 and 50 mg/kg Tan IIA, i.p., 3 times/week for 21 days	Tumor Volume	Significant reduction in tumor volume compared to control. [1] [2]	[1]
BALB/c nude mice	BGC-823	50 mg/kg Tan IIA, i.p., daily for 3 weeks	Tumor Volume and Weight	Significant reduction in tumor volume and weight.	[3]

Tanshinone IIA inhibits gastric cancer growth by downregulating the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in tumor cell proliferation

and survival.[1][4]



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Tanshinone IIA inhibits STAT3 signaling.

Ovarian Cancer Xenograft Model

Objective: To assess the therapeutic effect of Tanshinone IIA on ovarian cancer growth and apoptosis.

Animal Model: Female BALB/c nude mice or Wistar rats.

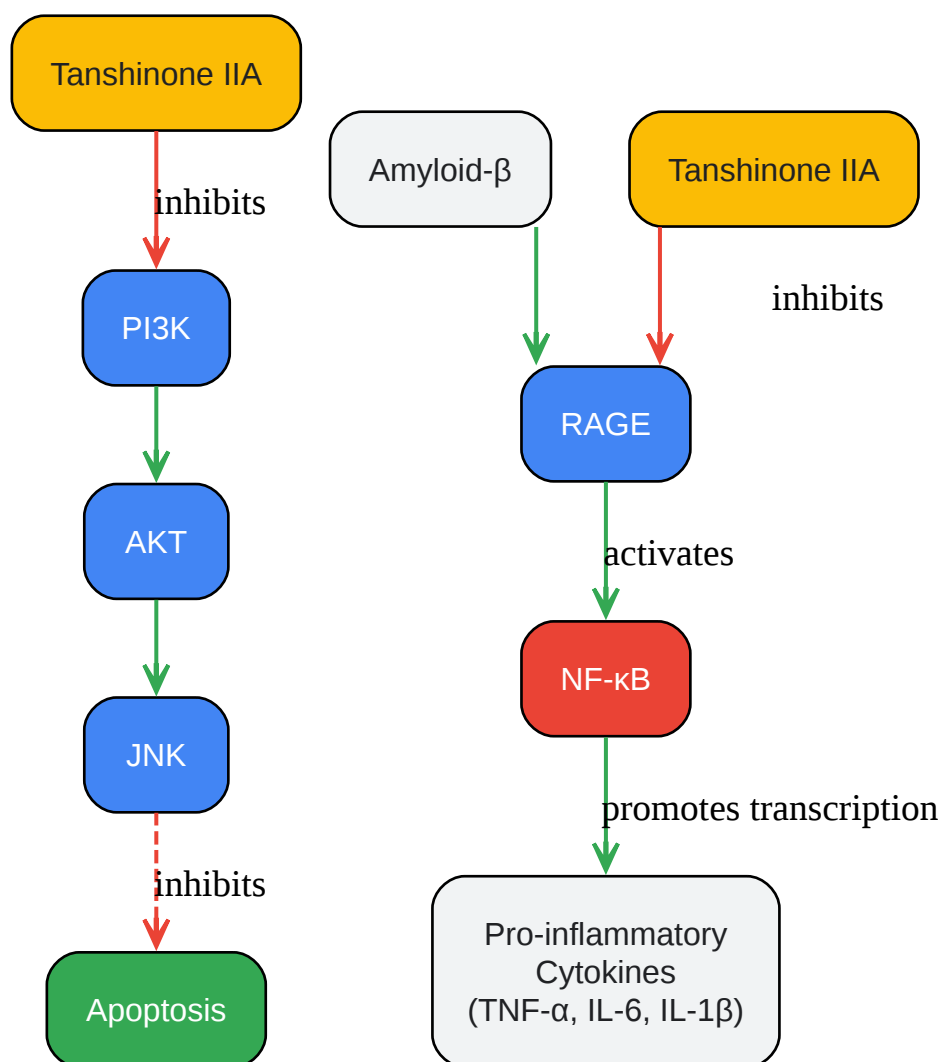
Tumor Cell Line: A2780 or ID-8 human ovarian cancer cells.

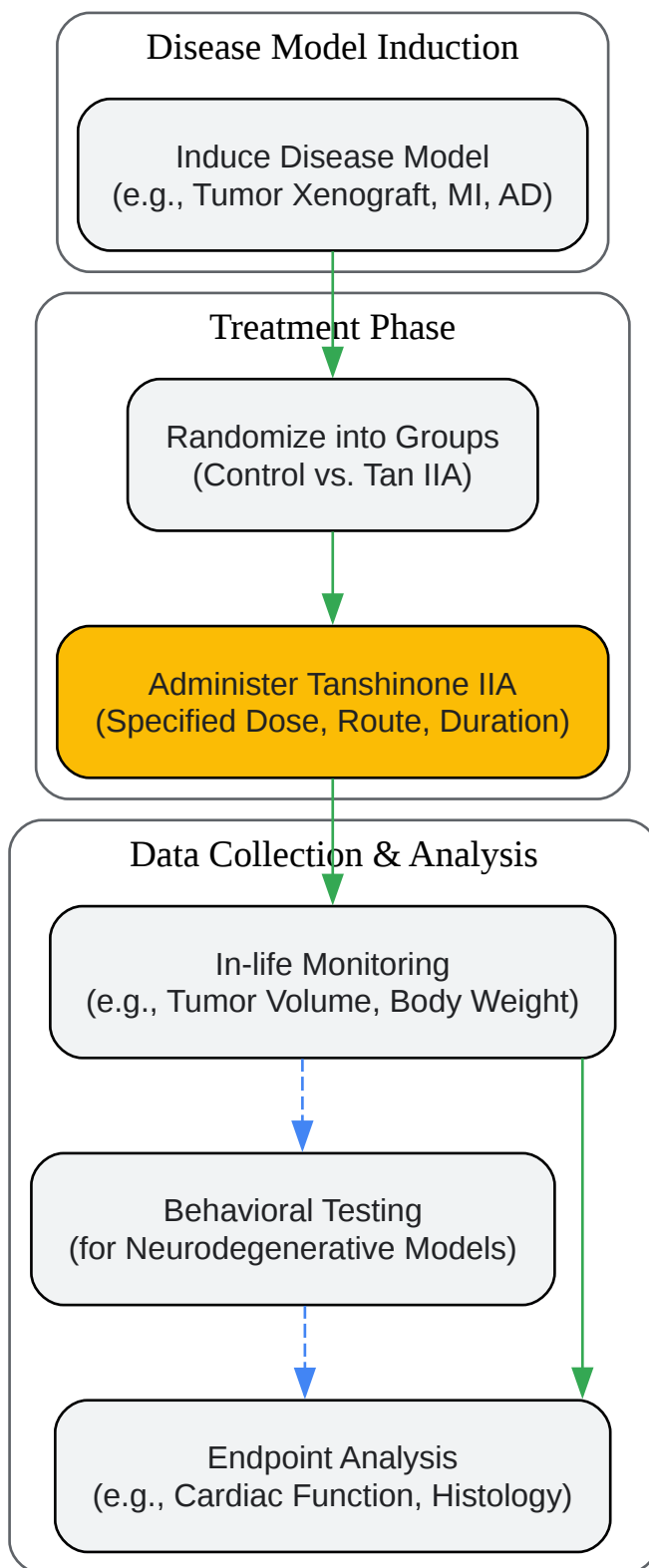
- Tumor Inoculation:
 - Mice: Subcutaneously inject 1×10^7 ID-8 cells into the flanks of nude mice.[5]
 - Rats: Establish an ovarian cancer lesion model in rats.
- Treatment:
 - Mice: Once tumors are established, administer Tanshinone IIA (e.g., 20 mg/kg, i.p.) daily for a specified period.
 - Rats: Treat with Tanshinone IIA and monitor tumor growth.
- Analysis:
 - Monitor tumor growth and survival rates.

- At the endpoint, collect tumor tissues for immunohistochemical analysis of apoptosis markers (e.g., TUNEL assay) and key signaling proteins.[5][6][7]

Animal Model	Cell Line	Treatment Protocol	Outcome Measures	Results	Reference
Nude mice	ID-8	20 mg/kg Tan IIA, i.p., daily	Tumor Weight, Apoptotic Index	Significant reduction in tumor weight and increase in apoptotic index.	[5]
Rats	Ovarian Cancer Lesion Model	Tan IIA treatment	Tumor Growth, Survival	Significantly inhibited tumor growth and prolonged survival.[6][7]	[6][7]

In ovarian cancer, Tanshinone IIA induces apoptosis by attenuating the Phosphoinositide 3-kinase (PI3K)/AKT/c-Jun N-terminal kinase (JNK) signaling pathway.[6][8]





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